![molecular formula C16H12ClN3OS B2988993 4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile CAS No. 1825718-77-1](/img/structure/B2988993.png)
4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile” is a derivative of 1,4-benzodiazepine . 1,4-benzodiazepine derivatives are prominent structures in medicinal chemistry with wide biological activities and therapeutic applications .
Synthesis Analysis
The synthesis of such compounds often involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is carried out in the absence of solvent, under conventional heating conditions . The reactions are performed in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic base and a good solid catalyst .Molecular Structure Analysis
The stereochemistry of 1,4-benzodiazepine-2-ones is important. The most stable conformer of one of the products has been studied as a model for conformational analysis . The structures of all products are confirmed by FT-IR, 1H-NMR, 13C-NMR and MASS spectroscopy .Chemical Reactions Analysis
The Michael addition reaction is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications . From the viewpoint of pharmaceutical and biological applications, the Michael addition reactions on the α,β-unsaturated esters are important .Scientific Research Applications
- Researchers have explored the antimicrobial potential of this compound. Preliminary studies suggest that it exhibits inhibitory effects against certain bacteria and fungi . Further investigations are needed to understand its mechanism of action and potential clinical applications.
Antimicrobial Activity
Green Chemistry Applications
Future Directions
The synthesis and study of new derivatives of 1,4-benzodiazepine-2-ones, such as “4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile”, continue to be an active area of research due to their wide biological activities and therapeutic applications . Further studies could focus on exploring their potential uses in various therapeutic applications.
properties
IUPAC Name |
4-(7-chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-2-3-15-14(9-12)20(6-1-7-22-15)16(21)11-4-5-19-13(8-11)10-18/h2-5,8-9H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFRSJIZELSLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=CC(=C2)Cl)SC1)C(=O)C3=CC(=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.